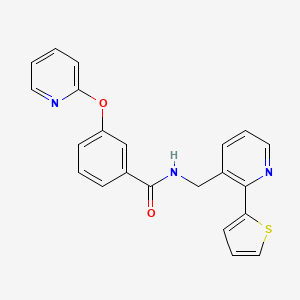

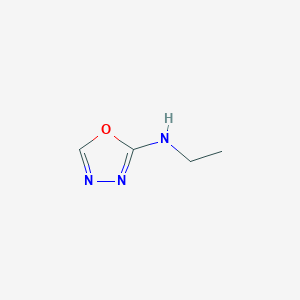

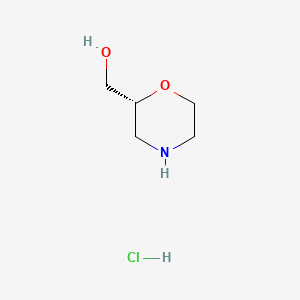

N-ethyl-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-1,3,4-oxadiazol-2-amine” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . 1,3,4-oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate heteroaryl/aryl/aliphatic carboxylic acids with hydrazide derivatives in the presence of phosphorous oxychloride . This results in a dehydrative cyclization process .Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions. For instance, one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids can result in the formation of 1,3,4-oxadiazoles .Scientific Research Applications

Synthesis and Derivative Formation

- Efficient Synthesis Methods : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, including N-ethyl-1,3,4-oxadiazol-2-amine, has been developed using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde in high yields without requiring any catalyst or activation. This process provides an alternative approach for fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Biological and Medicinal Applications

- Antibacterial and Antifungal Properties : Synthesized derivatives of this compound have shown significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Sharma, Kumar, & Pathak, 2014).

- Anti-inflammatory Activity : Certain derivatives of 1,3,4-oxadiazole, including this compound, have demonstrated significant anti-inflammatory effects in vivo, suggesting their potential use in treating inflammatory conditions (Rajput, Magdum, Mohite, & Kane, 2020).

Advanced Material Science

- Electroluminescent Materials : Derivatives of 1,3,4-oxadiazole, including this compound, have been explored for their use in electroluminescent devices due to their unique properties (Mochizuki et al., 2000).

Chemosensory Applications

- Fluorescent Chemosensor for Metal Ions : Compounds based on 1,3,4-oxadiazole structures, potentially including this compound, have been used to develop sensors for detecting metal ions like Cu2+, highlighting their application in analytical chemistry (Zhu, Gu, He, & Wang, 2014).

Mechanism of Action

Target of Action

N-ethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound Compounds containing 1,3,4-oxadiazole cores have been known to interact with a broad spectrum of targets, including enzymes, nucleic acids, and globular proteins .

Mode of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to various changes in the cellular environment, contributing to their pharmacological effects.

Biochemical Pathways

It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have been reported to have a positive oral bioavailability .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Biochemical Analysis

Biochemical Properties

N-ethyl-1,3,4-oxadiazol-2-amine, like other 1,3,4-oxadiazoles, is known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The exact nature of these interactions can vary depending on the specific structure of the 1,3,4-oxadiazole derivative and the target biomolecule .

Cellular Effects

The effects of this compound on cells can be quite diverse, depending on the specific cellular context . For instance, in cancer cells, 1,3,4-oxadiazole derivatives have been shown to exert cytotoxic effects, inhibiting cell proliferation . These effects are often mediated through changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, which contribute to cancer cell proliferation .

Metabolic Pathways

1,3,4-oxadiazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

N-ethyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOFYKFJNMAAQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1851947-09-5 |

Source

|

| Record name | N-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2363567.png)

![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide](/img/structure/B2363571.png)

![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![2-{[3-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2363584.png)